molecular formula C19H18F3N3O3 B2637724 1-(3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea CAS No. 1207019-60-0

1-(3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea

Cat. No.: B2637724
CAS No.: 1207019-60-0
M. Wt: 393.366
InChI Key: WVTAEVGCTIBZJQ-UHFFFAOYSA-N
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Description

1-(3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a complex arrangement of functional groups, including a methoxy group, an oxopyrrolidinyl group, and a trifluoromethylphenyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea typically involves multi-step organic reactions. One common approach is the reaction of 3-methoxy-4-(2-oxopyrrolidin-1-yl)aniline with 3-(trifluoromethyl)phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with precise temperature and pressure control. The use of automated systems ensures consistent product quality and yield. Purification steps, such as recrystallization or chromatography, are employed to isolate the desired product from impurities.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxopyrrolidinyl group can be reduced to a pyrrolidinyl group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Formation of 1-(3-Hydroxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea.

    Reduction: Formation of 1-(3-Methoxy-4-(pyrrolidin-1-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit an enzyme by occupying its active site, preventing the substrate from binding. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • 1-(3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea
  • 1-(3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(3-(difluoromethyl)phenyl)urea
  • 1-(3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)thiourea

Uniqueness: 1-(3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3O3/c1-28-16-11-14(7-8-15(16)25-9-3-6-17(25)26)24-18(27)23-13-5-2-4-12(10-13)19(20,21)22/h2,4-5,7-8,10-11H,3,6,9H2,1H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVTAEVGCTIBZJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)NC2=CC=CC(=C2)C(F)(F)F)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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